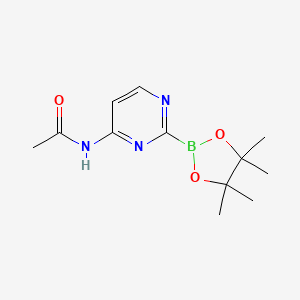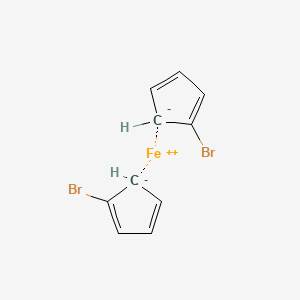
4-Methoxyquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyquinolin-5-amine is a heterocyclic aromatic amine with a methoxy group at the fourth position and an amine group at the fifth position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinolin-5-amine typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl₃) as a catalyst and solvent . This method is efficient and yields the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to enhance the green chemistry aspect of the production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxyquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Conditions vary depending on the substituent but often involve strong bases or acids as catalysts.
Major Products: The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
4-Methoxyquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Medicine: It has potential as a lead compound in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxyquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in its potential use as an anticancer or antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a similar structure but without the methoxy and amine groups.
4-Hydroxyquinoline: Similar structure with a hydroxyl group instead of a methoxy group.
5-Aminoquinoline: Similar structure with an amine group at the fifth position but without the methoxy group.
Uniqueness: 4-Methoxyquinolin-5-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
4-methoxyquinolin-5-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-6-12-8-4-2-3-7(11)10(8)9/h2-6H,11H2,1H3 |
InChI-Schlüssel |
IEIIFYYIBLFBKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=NC2=CC=CC(=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


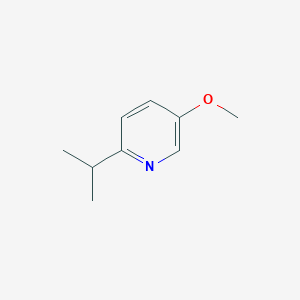
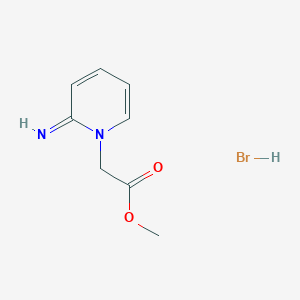
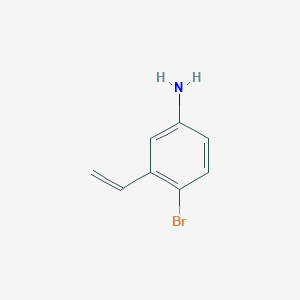
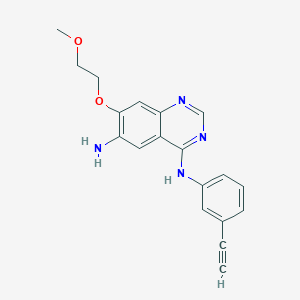
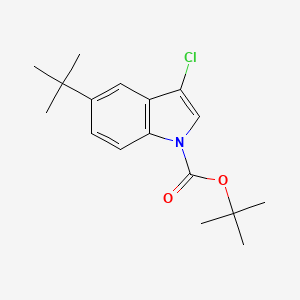
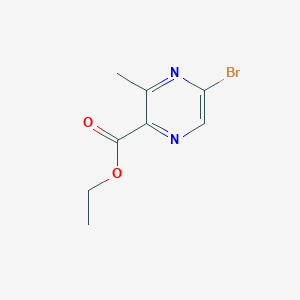
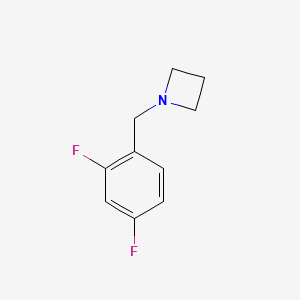
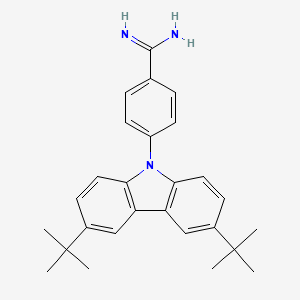

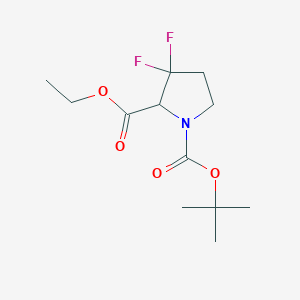
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)

